AKR1B1 Inhibition: Beta-Glucogallin vs. Clinical Standard Epalrestat
Beta-glucogallin demonstrates a specific and moderate inhibition of AKR1B1 with an IC50 of 17 µM. This distinguishes it from the potent clinical candidate epalrestat, which has an IC50 of 72 nM [1]. The µM range potency of beta-glucogallin is typical for natural product leads and is associated with a different safety and off-target profile compared to the nM potency of synthetic inhibitors like epalrestat . This intermediate potency is often desirable for preventing complete pathway shutdown while mitigating diabetic complications.
| Evidence Dimension | Aldose Reductase (AKR1B1) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 17 µM |
| Comparator Or Baseline | Epalrestat: 0.072 µM (72 nM) |
| Quantified Difference | Epalrestat is ~236 times more potent |
| Conditions | In vitro enzymatic assay using recombinant human AKR1B1 |
Why This Matters
This informs users that beta-glucogallin provides a moderate inhibitory window, suitable for mechanistic studies where complete enzyme shutdown (as seen with epalrestat) is undesirable or where a natural product template is required.
- [1] Puppala, M., Ponder, J., Suryanarayana, P., Reddy, G. B., Petrash, J. M., & LaBarbera, D. V. (2012). The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis. PloS one, 7(4), e31399. View Source
